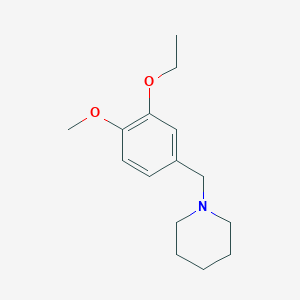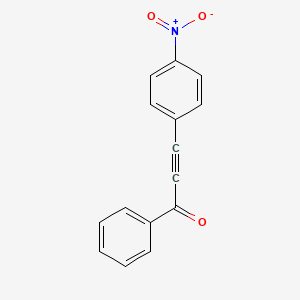![molecular formula C13H18N2O4S B5778504 N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5778504.png)
N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide, also known as NMS or NSC 320846, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMS is a sulfonamide derivative that has been synthesized and studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in various physiological processes, including the regulation of acid-base balance. By inhibiting the activity of carbonic anhydrase, this compound may disrupt the physiological processes of cancer cells and bacteria, leading to their death.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, this compound has been found to inhibit the growth of bacteria by disrupting their metabolic processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide has several advantages for use in lab experiments. It is relatively stable and can be easily synthesized in large quantities. Additionally, it has been shown to have potent antitumor and antimicrobial activity, making it a valuable tool for research in these fields.
However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, its toxicity and potential side effects have not been fully characterized, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide. One potential application is in the development of new cancer therapies. This compound has been shown to have potent antitumor activity, and further research may lead to the development of new drugs that target cancer cells.
Another potential application is in the development of new antimicrobial agents. This compound has been shown to have antimicrobial activity against a variety of bacteria, and further research may lead to the development of new drugs that can combat antibiotic-resistant strains.
Additionally, further research is needed to fully understand the mechanism of action of this compound. This may lead to the development of new drugs that target specific physiological processes, leading to more effective treatments for various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been shown to have potent antitumor and antimicrobial activity. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide involves the reaction of N-phenylmethanesulfonamide with 2-chloroacetic acid morpholine ester in the presence of triethylamine. The reaction yields this compound as a white solid, which can be purified through recrystallization. The synthesis method is relatively simple and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to have antimicrobial properties against both gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-20(17,18)15(12-5-3-2-4-6-12)11-13(16)14-7-9-19-10-8-14/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKWMKPGRLEIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201232 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

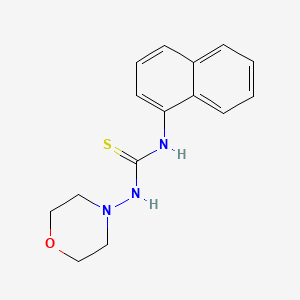
![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)

![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
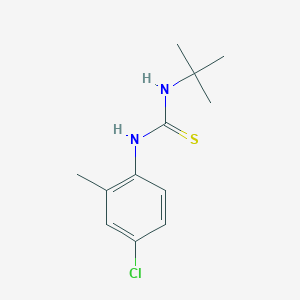

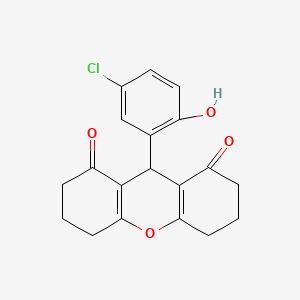
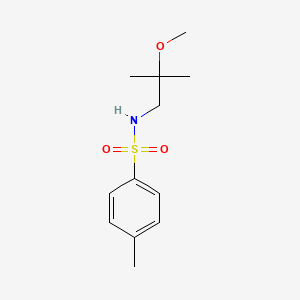

![methyl 5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5778500.png)
![9-(methylthio)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5778505.png)
![N-(2,3-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5778507.png)
